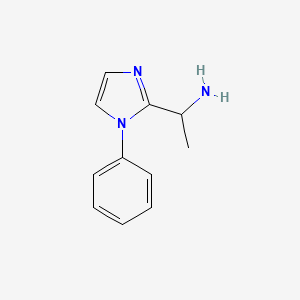

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine

描述

属性

IUPAC Name |

1-(1-phenylimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10/h2-9H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPQNTCHYGUBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization and Condensation Method

- The key intermediate, 1-phenyl-1H-imidazole-2-carbaldehyde, reacts with ethanamine.

- Acidic conditions promote imine formation followed by cyclization to yield the imidazole ring substituted with an ethanamine group.

- Reaction parameters such as temperature (room temperature to 80 °C), solvent choice (commonly DMF or acetonitrile), and controlled addition rates are critical to achieving high yields and minimizing by-products.

Optimization of Reaction Parameters

Research shows that controlling the addition rate of α-bromoacetophenone (a related intermediate) to acetylguanidine in DMF reduces exothermic side reactions and improves product yield significantly (up to 68.8% in small-scale trials). This insight is applicable to similar imidazole syntheses involving nucleophilic substitution and cyclization.

| Parameter | Effect on Yield and Purity |

|---|---|

| Controlled addition rate | Prevents exothermic reactions, improves yield |

| Solvent volume (DMF) | Lower volumes increase product precipitation and yield |

| Temperature (20-30 °C) | Maintains reaction control and product stability |

| Reactant ratio (2 equiv acetylguanidine) | Improves conversion efficiency |

Stepwise Synthesis Example (Adapted from Related Imidazole Amines)

A three-step sequence involving cyclization, hydrolysis, and methylation has been optimized for related 2-aminoimidazole derivatives, which shares mechanistic similarities with 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine synthesis:

Cyclization:

α-Bromoacetophenone reacts with acetylguanidine in DMF at controlled temperatures with slow addition to form 2-acetamidoimidazole intermediates.Hydrolysis:

The acetamido group is hydrolyzed under acidic conditions (6 M HCl, 80 °C) to yield the free amine.Methylation (optional for related compounds):

Methyl iodide and sodium hydride in DMF at low temperature (-10 °C) are used to methylate the amine if required.

This method yields high purity intermediates and final products with yields around 27.4% on a 100 g scale, demonstrating scalability and reproducibility.

Summary Table of Preparation Methods

Research Findings and Industrial Implications

- The use of controlled addition rates and solvent volume adjustments significantly improves yield and purity.

- Industrial processes benefit from continuous flow reactors and parameter optimization to scale up the synthesis efficiently.

- The compound’s synthesis is adaptable to modifications for producing derivatives with enhanced biological activity.

- The isolation and characterization of by-products provide insights for further refining synthetic routes.

化学反应分析

Types of Reactions

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Biological Activities

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine has been studied for its biological activities, particularly in pharmacology and medicinal chemistry. Its imidazole ring is a common motif in many biologically active compounds, which may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. One study reported that derivatives of imidazole displayed significant cytotoxicity against breast cancer cells (MCF-7), suggesting a pathway for further development in cancer therapy.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of imidazole derivatives. Research has demonstrated that compounds containing the imidazole moiety can inhibit the growth of bacteria and fungi. A specific study highlighted the effectiveness of related compounds against drug-resistant strains of Staphylococcus aureus, indicating potential applications in treating infections.

Therapeutic Uses

The therapeutic potential of this compound extends to several areas:

Neurological Disorders:

Imidazole derivatives are being investigated for their neuroprotective effects. Preliminary data suggest that they may play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

Cardiovascular Health:

Research has indicated that certain imidazole compounds can influence cardiovascular health by acting as vasodilators or by modulating blood pressure. This opens avenues for developing treatments for hypertension and other cardiovascular diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of imidazole derivatives involved synthesizing a series of compounds based on the structure of this compound. The results showed that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating promising anticancer activity.

Case Study 2: Antimicrobial Activity

In another case study focusing on antimicrobial properties, researchers tested a library of imidazole-based compounds against clinical isolates of resistant bacteria. The results indicated that some derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents.

作用机制

The mechanism of action of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects .

相似化合物的比较

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-amine (HCl) | C₁₁H₁₄ClN₃ | 223.7 | Phenyl, ethylamine | N/A |

| 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine | C₁₁H₁₃N₃S | 243.76 | Benzo[d]imidazole, methylthio | N/A |

| (S)-1-(7-Methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine | C₁₆H₁₆N₃ | 250.32 | Benzo[d]imidazole, 7-methyl, (S)-config | 427.8 |

| 1-[3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine | C₁₂H₁₄FN₃ | 219.26 | 3-Fluoro, 2-methylimidazole | N/A |

Key Observations:

Substituent Effects : Electron-withdrawing groups (e.g., fluorine ) improve metabolic stability, while methyl groups (e.g., 7-methyl in ) may hinder enzymatic degradation.

Stereochemistry : Chiral centers (e.g., (S)-configuration in ) are critical for enantioselective interactions in drug-receptor binding.

生物活性

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine, often referred to as phenylimidazole amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features an imidazole ring substituted with a phenyl group and an ethanamine side chain. Its structure can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings are summarized in the following sections.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit antimicrobial properties. A study highlighted the effectiveness of certain imidazole compounds against various bacterial strains, suggesting that this compound could potentially inhibit bacterial growth through mechanisms involving cell wall disruption and inhibition of nucleic acid synthesis .

Antitumor Activity

The compound has also been evaluated for antitumor activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Enzyme Inhibition

One of the notable biological activities includes inhibition of specific enzymes. For instance, compounds similar to this compound have been identified as potent inhibitors of DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis. This inhibition is significant for tuberculosis treatment development .

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Interaction with Biological Targets:

- The imidazole ring allows for hydrogen bonding and coordination with metal ions in enzymes.

- The phenyl group enhances lipophilicity, facilitating membrane penetration.

2. Modulation of Signaling Pathways:

- The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are pivotal in cancer cell survival and proliferation.

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, a series of imidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

A study involving various cancer cell lines (e.g., MCF7 for breast cancer) showed that treatment with 10 µM concentrations of the compound resulted in a reduction in cell viability by over 50% after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating potential as an anticancer agent .

Data Tables

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between imidazole precursors and phenyl-containing reagents. For example, multi-step protocols involving chloroethanone intermediates (e.g., 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone) and aryl amines under reflux in dioxane with anhydrous K₂CO₃ as a base have been employed . Optimization includes adjusting solvent polarity, reaction time (monitored via TLC), and stoichiometric ratios to improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups like NH₂ and C=N stretches (e.g., NH₂ bending at ~1600 cm⁻¹ and imidazole ring vibrations at ~1450 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms substituent positions. Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) is standard for analyzing bond lengths and angles .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm and methylene groups at δ 3.5–4.0 ppm) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While the compound is not classified as carcinogenic by IARC or OSHA, standard lab precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers address low yields during the condensation step of synthesis?

- Methodological Answer : Low yields often arise from incomplete imine formation or side reactions. Strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd-based systems) or acid/base additives to accelerate condensation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while microwave-assisted synthesis reduces reaction time .

Q. How to resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., tautomerism) not captured in static models. Approaches:

- DFT calculations : Compare optimized geometries with X-ray data to identify dominant tautomers or conformers .

- Variable-temperature NMR : Detect equilibrium shifts (e.g., imidazole ring puckering) affecting spectral assignments .

Q. What mechanisms explain unexpected dimerization or byproduct formation during synthesis?

- Methodological Answer : Unusual pathways, such as N-demethylation followed by diarylation, have been observed in similar imidazole derivatives. For example, residual amines or elevated temperatures can catalyze self-condensation. Mitigation includes:

- Controlled stoichiometry : Limit excess reagents.

- Low-temperature reactions : Suppress side reactions .

Q. How can computational methods predict the compound’s pharmacological activity?

- Methodological Answer :

- Molecular docking : Screen against targets like GPCRs or kinases using software (e.g., AutoDock Vina). Focus on the phenyl-imidazole moiety’s role in binding .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity (e.g., anticancer or antimicrobial effects) .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- In vitro assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to assess hydrolysis/oxidation.

- LC-MS/MS : Monitor degradation products and quantify half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。